(7S)-5-azaspiro[2.4]heptan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7S)-5-azaspiro[24]heptan-7-ol is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-5-azaspiro[2.4]heptan-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 1-aminocyclopropane carboxylic acid as a starting material . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce costs and improve yield.
Chemical Reactions Analysis
Types of Reactions
(7S)-5-azaspiro[2.4]heptan-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(7S)-5-azaspiro[2.4]heptan-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (7S)-5-azaspiro[2.4]heptan-7-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(7R)-5-azaspiro[2.4]heptan-7-ol: A stereoisomer with similar properties but different spatial arrangement.
4,7-diazaspiro[2.5]octane: Another spirocyclic compound with a different ring structure.
Uniqueness
(7S)-5-azaspiro[2.4]heptan-7-ol is unique due to its specific stereochemistry and the presence of a nitrogen atom within the spirocyclic ring. This gives it distinct chemical and biological properties compared to other similar compounds.
Biological Activity
(7S)-5-azaspiro[2.4]heptan-7-ol is a bicyclic compound belonging to the class of azaspiro compounds, characterized by its unique spirocyclic framework that includes a nitrogen atom. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential as an antibacterial agent and its interactions with various biological targets.
- Molecular Formula : C₇H₁₃N
- Molecular Weight : 111.19 g/mol
- Structural Characteristics : The compound features a spirocyclic structure with a nitrogen atom, which is crucial for its biological activity.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against a range of pathogens. A notable study synthesized derivatives of this compound, leading to the development of potent antibacterial agents effective against both gram-positive and gram-negative bacteria, including multidrug-resistant strains.
Table 1: Antibacterial Activity of this compound Derivatives
Compound Name | Target Bacteria | Activity |
---|---|---|
2a | Streptococcus pneumoniae | Potent against MDR strains |
2b | Staphylococcus aureus | Effective against MRSA |
3 | Haemophilus influenzae | Moderate activity |
The derivatives demonstrated efficacy in vitro and in vivo, particularly in murine models of pneumonia caused by resistant strains of bacteria .
Interaction Studies
The interaction profile of this compound with biological targets has been explored to understand its therapeutic potential better. The compound's ability to interact with specific receptors and enzymes suggests possible applications in treating bacterial infections and potentially other diseases.
Table 2: Interaction Studies
Biological Target | Interaction Type | Implications |
---|---|---|
Bacterial ribosome | Inhibition | Disruption of protein synthesis |
Enzymatic pathways | Modulation | Altered metabolic processes |
These interactions are crucial for assessing the compound's therapeutic potential and guiding further development in drug discovery efforts.
Case Studies
Several case studies have documented the synthesis and evaluation of this compound derivatives:
- Study on Respiratory Pathogens : A study focused on developing novel derivatives that showed potent activity against respiratory pathogens. The lead compound demonstrated significant efficacy against both typical and atypical strains, indicating its potential for treating respiratory infections .
- Toxicological Profiles : Preliminary toxicological assessments have shown favorable profiles for some derivatives, suggesting that they may be safe for further development in clinical settings.
- Pharmacokinetics : Early pharmacokinetic studies indicated that certain derivatives possess favorable absorption and distribution characteristics, which are critical for their effectiveness as therapeutic agents.
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(7S)-5-azaspiro[2.4]heptan-7-ol |
InChI |
InChI=1S/C6H11NO/c8-5-3-7-4-6(5)1-2-6/h5,7-8H,1-4H2/t5-/m1/s1 |
InChI Key |
BHIQRZLQBMERJY-RXMQYKEDSA-N |
Isomeric SMILES |
C1CC12CNC[C@H]2O |
Canonical SMILES |
C1CC12CNCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.